6-Nitro-4-oxohexanoic acid
Description
6-Nitro-4-oxohexanoic acid (CAS 98196-97-5) is a nitro-substituted carboxylic acid with a ketone functional group at the 4-position of its hexanoic acid backbone. Its molecular formula is C₆H₉NO₅, derived from the systematic substitution of a nitro group (-NO₂) at the 6-position and a ketone (=O) at the 4-position. This compound is commercially available with a purity of 95% and is cataloged under the identifier HA-1127 in specialty chemical databases . The presence of both electron-withdrawing groups (nitro and ketone) renders it a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
6-nitro-4-oxohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c8-5(1-2-6(9)10)3-4-7(11)12/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIILZEKSMDUWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CC[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One method for synthesizing 6-nitro-4-oxohexanoic acid involves the oxidation of 6-aminohexanoic acid using an enzyme that oxidizes omega-amino compounds. This enzymatic method utilizes an enzyme from the Phialemonium species, which efficiently catalyzes the oxidative deamination of 6-aminohexanoic acid to produce 6-oxohexanoic acid . The reaction is carried out in a potassium phosphate buffer at a pH of 7.0 and a temperature of 30°C for 30 hours .
Industrial Production Methods: Industrial production of this compound can involve the liquid-phase oxidation of cyclohexane. This process, often catalyzed by cobalt naphthenate, results in the formation of various bifunctional carboxylic acids, including 6-oxohexanoic acid . The nitro group can be introduced through subsequent nitration reactions.
Chemical Reactions Analysis
Types of Reactions: 6-Nitro-4-oxohexanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitro-4-oxohexanoic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-nitro-4-oxohexanoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological nucleophiles such as cysteine and histidine residues in proteins . This interaction can lead to post-translational modifications of proteins, affecting their function and activity. The compound can also participate in oxidative stress and inflammatory pathways, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6-nitro-4-oxohexanoic acid is best contextualized by comparing it to analogous nitro compounds and keto acids. Below is a systematic analysis based on available
Functional Group Positioning and Reactivity
- Its reactivity is dominated by keto-enol tautomerism and nucleophilic attacks at the carbonyl centers, contrasting with the electrophilic nitro group in this compound.
- 2-Nitro-4-(pentafluorosulfanyl)aniline (QC-3823): Unlike this compound, this aromatic compound contains a pentafluorosulfanyl (-SF₅) group, which enhances thermal stability and electronegativity. Its applications lie in materials science, particularly in liquid crystals and high-performance polymers .
Purity and Commercial Availability
| Compound Name | CAS Number | Purity | Key Functional Groups |
|---|---|---|---|
| This compound | 98196-97-5 | 95% | Nitro, ketone, carboxylic acid |
| 2-Nitro-4-(pentafluorosulfanyl)phenol | 1159512-26-1 | 98% | Nitro, phenol, pentafluorosulfanyl |
| 1-Nitro-3-(pentyloxy)benzene | 63929-86-2 | 95% | Nitro, ether |
| 4,6-Dioxoheptanoic acid | - | - | Two ketones, carboxylic acid |
Table 1: Comparative analysis of purity and functional groups. Data sourced from commercial catalogs and NIST .
Biological Activity
6-Nitro-4-oxohexanoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic effects. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse scientific literature.
Synthesis
The synthesis of this compound involves the condensation of specific aldehydes with levulinic acid under catalytic conditions. For instance, a study described the synthesis of a series of 6-aryl-4-oxohexanoic acids through a similar methodology, which may provide insights into the synthesis of nitro derivatives .
Biological Activity
The biological activities of this compound have been evaluated primarily in the context of its effects on eicosanoid metabolism and its anti-inflammatory properties.
1. Anti-inflammatory Effects
Research has demonstrated that compounds structurally related to this compound exhibit significant anti-inflammatory activity. For example, in vivo studies showed that certain derivatives could reduce carrageenan-induced paw edema in rats, indicating potential as non-steroidal anti-inflammatory drugs (NSAIDs) .
2. Eicosanoid Metabolism
The compound's influence on arachidonic acid metabolism was assessed using human whole blood assays. The results indicated that these compounds could modulate eicosanoid production, which is crucial for inflammation and pain signaling pathways .
Case Studies
Several case studies have highlighted the pharmacological potential of related compounds:
Case Study 1: Eicosanoid Modulation
A study investigated the effects of various 6-aryl-4-oxohexanoic acids on eicosanoid metabolism. The findings suggested that some derivatives significantly inhibited cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation .
Case Study 2: In Vivo Efficacy
Another study compared the efficacy of a synthesized derivative against standard NSAIDs like fenbufen. The results indicated that at equivalent doses (50 mg/kg), the new compound demonstrated superior anti-inflammatory effects, thereby validating its potential as a therapeutic agent .
Research Findings
Recent research findings emphasize the importance of structural modifications in enhancing biological activity:
Q & A
Basic: What are the common synthetic routes for 6-nitro-4-oxohexanoic acid, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves nitration of 4-oxohexanoic acid derivatives or oxidation of nitro-substituted precursors. Key steps include:
- Nitration: Electrophilic aromatic substitution (if applicable) or aliphatic nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
- Oxidation: Conversion of alcohol or ketone intermediates using KMnO₄ or CrO₃ in acidic media (e.g., H₂SO₄) .
- Purification: Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Yields depend on stoichiometric ratios (e.g., excess HNO₃ increases side products) and temperature control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
